Ulipristal Acetate-d3 is synthesized from steroidal precursors through various chemical reactions. It is classified under the following categories:
The synthesis of Ulipristal Acetate-d3 involves several key steps:
Ulipristal Acetate-d3 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular structure can be represented as follows:
The three-dimensional arrangement of atoms can be analyzed using molecular modeling software to visualize how the deuterium substitution affects its binding properties compared to non-deuterated forms .
Ulipristal Acetate-d3 can undergo various chemical reactions:
The outcome of these reactions can lead to modified versions of Ulipristal Acetate-d3 that may exhibit altered biological activities.
Ulipristal Acetate-d3 exerts its pharmacological effects primarily through its interaction with progesterone receptors. It acts as both an agonist and antagonist depending on the tissue context:
This dual action makes it effective as an emergency contraceptive.
These properties are essential for understanding how Ulipristal Acetate-d3 behaves in different environments, influencing its formulation in pharmaceutical applications.
Ulipristal Acetate-d3 has several significant applications in scientific research:
Deuterium incorporation into Ulipristal Acetate targets specific sites to preserve bioactivity while enabling precise metabolic tracing. The dimethylamino phenyl group at C11 serves as the primary deuteration site, where traditional methyl groups (-CH₃) are replaced with tridetteromethyl groups (-CD₃) [5] [6]. This modification yields Ulipristal Acetate-d3 with molecular formula C₃₀H₃₄D₃NO₄ and molecular weight 478.64 g/mol, maintaining structural equivalence to the non-deuterated parent compound (C₃₀H₃₇NO₄; MW 475.63 g/mol) [5] [6].
Synthetic challenges include ensuring isotopic stability during ring formation and preventing deuterium scrambling during acid-catalyzed steps. Advanced techniques employ deuterated acetic anhydride (CD₃CO)₂O for C17 acetate group labeling, achieving >99% isotopic purity confirmed via LC-MS and NMR [6]. The chemical name reflects this specificity: (8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-(4-(methyl(methyl-d₃)amino)phenyl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one [6].
Table 1: Structural Comparison of Ulipristal Acetate and Deuterated Variant
Parameter | Ulipristal Acetate | Ulipristal Acetate-d3 |
---|---|---|
Molecular Formula | C₃₀H₃₇NO₄ | C₃₀H₃₄D₃NO₄ |
Molecular Weight (g/mol) | 475.63 | 478.64 |
Deuterium Position | N/A | N-methyl group (-CD₃) |
SMILES Notation | CC(=O)OC...C(=O)CCC... | C[C@@](C...N(C([2H])([2H])[2H])... |
Epoxidation of the Δ⁹ steroid precursor requires stringent control to avoid isotopic loss. Solvent-dependent optimization shows dichloromethane (DCM) enhances epoxide yield by 32% compared to toluene when using m-chloroperbenzoic acid (mCPBA) under argon [1]. Critical parameters include:
Subsequent cyanation employs trimethylsilyl cyanide (TMSCN) with Lewis acid catalysts. Diisopropyl ether as solvent at -78°C achieves 89% diastereomeric excess for the deuterated cyanohydrin intermediate. Crucially, anhydrous conditions prevent deuterium exchange at the C11 position [1] [2].
Table 2: Epoxidation Efficiency in Deuterated Precursors
Solvent System | Catalyst | Reaction Temp (°C) | Yield (%) | Isotopic Purity (%) |
---|---|---|---|---|
Dichloromethane | mCPBA | 0 | 92 | 99.2 |
Toluene | mCPBA | 25 | 60 | 98.1 |
Tetrahydrofuran | H₂O₂/HClO₄ | -10 | 85 | 99.0 |
Ethyl acetate | H₂O₂/HClO₄ | -5 | 78 | 98.7 |
Grignard additions to deuterated ketones demand precision for chiral center retention. The C17 keto group undergoes nucleophilic addition using methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF), with cuprous chloride (CuCl) catalysis improving stereoselectivity to 94% [1] [5]. Key modifications for deuterium integrity include:
Deuterium kinetic isotope effects (KIEs) cause a 12% rate reduction versus non-deuterated analogues, necessitating extended reaction times (8-10 hrs). Post-addition, the critical 11β,17α configuration is preserved via direct crystallization from methanol/water mixtures, yielding >99.5% enantiomeric purity confirmed by chiral HPLC [2] [6].
Table 3: Solvent and Catalyst Impact on Grignard Stereoselectivity
Catalyst System | Solvent | Temp (°C) | Diastereomeric Excess (%) | Deuterium Retention (%) |
---|---|---|---|---|
None | THF | 25 | 62 | 97.5 |
CuCl (0.5 eq) | THF | -15 | 94 | 99.8 |
CuI (0.5 eq) | Diethyl ether | -10 | 88 | 99.0 |
CeCl₃ (0.3 eq) | 2-Me-THF | -20 | 91 | 99.3 |
Solvent reduction strategies cut waste production by 40% through:
Catalyst innovations include reusable polystyrene-supported perchloric acid beads for epoxidation (5 cycles with <3% activity loss) and magnesium stearate as a non-toxic Grignard stabilizer. E-factors (kg waste/kg product) dropped from 58 to 12 through these measures, with the deuteration process achieving atom economies >85% [1] [2].
Table 4: Environmental Metrics Comparison: Traditional vs. Green Synthesis
Parameter | Traditional Method | Green Method | Reduction (%) |
---|---|---|---|
Total Solvent Volume (L/kg) | 1,200 | 480 | 60 |
Reaction Steps | 8 | 6 | 25 |
Byproduct Formation (kg/kg) | 42 | 11 | 74 |
Energy Consumption (kWh) | 980 | 390 | 60 |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8